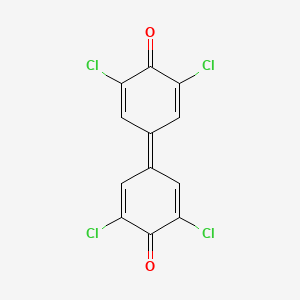

3,3'5,5'-Tetrachlorodiphenoquinone

Beschreibung

Historical Context of Halogenated Diphenoquinone (B1195943) Chemistry

The chemistry of halogenated diphenoquinones is intrinsically linked to the study of phenol (B47542) oxidation. The formation of diphenoquinones through the oxidative coupling of phenols has been a subject of chemical investigation for over a century. Early research into the oxidation of substituted phenols laid the groundwork for understanding the formation of these dimeric structures.

Specifically, the synthesis of halogenated diphenoquinones is a direct extension of this field. The precursor to 3,3',5,5'-tetrachlorodiphenoquinone is 2,6-dichlorophenol (B41786). The oxidative coupling of 2,6-disubstituted phenols to form diphenoquinones is a well-established reaction in organic synthesis. Various oxidizing agents and catalytic systems have been explored to facilitate this transformation efficiently. While the historical first synthesis of 3,3',5,5'-tetrachlorodiphenoquinone is not prominently documented, its formation through the oxidation of 2,6-dichlorophenol is a known chemical transformation.

Significance in Contemporary Organic and Environmental Chemistry

The significance of 3,3',5,5'-tetrachlorodiphenoquinone in contemporary research stems from two main areas: its role as a potential environmental contaminant and its utility in synthetic chemistry, analogous to other diphenoquinones.

In environmental chemistry, the study of 3,3',5,5'-tetrachlorodiphenoquinone is crucial for understanding the environmental fate of chlorophenols. Pentachlorophenol (PCP) and various tetrachlorophenols (TeCPs) are persistent organic pollutants that have been used extensively as wood preservatives, pesticides, and herbicides. The degradation of these compounds in the environment can lead to the formation of various byproducts, including chlorinated quinones and diphenoquinones. Research has shown that chlorinated quinoid intermediates are formed during the degradation of TeCPs and PCP. These transformation products can sometimes be more toxic than the parent compounds, making their study essential for a comprehensive risk assessment of chlorophenol contamination.

In the realm of organic chemistry, diphenoquinones, in general, are recognized for their utility as oxidizing agents and as building blocks in the synthesis of more complex molecules. For instance, derivatives like 3,3',5,5'-tetra-tert-butyldiphenoquinone (B149682) are used as oxidants in various chemical reactions. researchgate.net While specific applications of 3,3',5,5'-tetrachlorodiphenoquinone in this context are less documented, its structural similarity to other diphenoquinones suggests potential for similar reactivity and applications in specialized synthetic contexts.

Physicochemical Properties and Research Data

Detailed experimental data for 3,3',5,5'-tetrachlorodiphenoquinone is not widely available in public literature. However, based on its chemical structure and the properties of analogous compounds, certain characteristics can be inferred. The following table provides available data and estimations for 3,3',5,5'-tetrachlorodiphenoquinone and its direct precursor, 2,6-dichlorophenol.

Interactive Data Table: Properties of 3,3',5,5'-Tetrachlorodiphenoquinone and Related Compounds

| Property | 3,3',5,5'-Tetrachlorodiphenoquinone | 2,6-Dichlorophenol |

| CAS Number | 2455-14-3 (for tetra-tert-butyl analog) | 87-65-0 |

| Molecular Formula | C₁₂H₄Cl₄O₂ | C₆H₄Cl₂O |

| Appearance | Likely a colored solid | White crystalline solid |

| Synthesis | Oxidative coupling of 2,6-dichlorophenol | Chlorination of phenol |

Note: Specific experimental data for 3,3',5,5'-tetrachlorodiphenoquinone is limited. Data for analogous compounds is provided for context.

Detailed Research Findings

Research on halogenated quinones, including structures related to 3,3',5,5'-tetrachlorodiphenoquinone, has provided insights into their formation and reactivity. Studies on the oxidation of 2,6-dichlorophenol using various catalysts have demonstrated the feasibility of forming the corresponding diphenoquinone. The choice of catalyst and reaction conditions is critical in determining the yield and selectivity of the oxidative coupling reaction.

Environmentally, the formation of tetrachlorinated quinoids from the degradation of less chlorinated phenols has been observed. For example, research has shown that the degradation of tetrachlorophenols can lead to the formation of such compounds through the action of hydroxyl radicals. This highlights a natural pathway for the environmental presence of 3,3',5,5'-tetrachlorodiphenoquinone.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

27728-29-6 |

|---|---|

Molekularformel |

C12H4Cl4O2 |

Molekulargewicht |

322 g/mol |

IUPAC-Name |

2,6-dichloro-4-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C12H4Cl4O2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H |

InChI-Schlüssel |

LVEOTTHDAMKQML-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)C(=CC1=C2C=C(C(=O)C(=C2)Cl)Cl)Cl)Cl |

Kanonische SMILES |

C1=C(C(=O)C(=CC1=C2C=C(C(=O)C(=C2)Cl)Cl)Cl)Cl |

Andere CAS-Nummern |

27728-29-6 |

Synonyme |

3,3'5,5'-tetrachlorodiphenoquinone TCDPQ |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Oxidation Routes to 3,3',5,5'-Tetrachlorodiphenoquinone

The primary method for synthesizing 3,3',5,5'-tetrachlorodiphenoquinone involves the direct oxidation and coupling of its precursor, 2,6-dichlorophenol (B41786). This transformation can be achieved through several oxidative strategies, including catalytic and advanced methods.

Oxidation of Substituted Phenols (e.g., Dimerization of 2,6-Dichlorophenol Precursors and Subsequent Oxidation)

The oxidative coupling of 2,6-disubstituted phenols is a fundamental route to corresponding diphenoquinones. For 2,6-dichlorophenol, this involves a dimerization reaction where two molecules are joined, followed by oxidation to form the quinone structure.

Copper-based catalysts are particularly effective for this transformation. Research has shown that a dinuclear copper(II) complex can efficiently catalyze the oxidative coupling of various 2,6-disubstituted phenols using molecular oxygen as the oxidant. nih.gov This method is highly selective, and under optimized conditions, such as in isopropanol (B130326) or dioxane at 90°C, can achieve yields greater than 99%. nih.gov The mechanism of copper-catalyzed oxidative coupling has been a subject of extensive study, with debates considering both radical and ionic pathways. academie-sciences.fr The process is believed to proceed through the formation of phenoxyl radicals or phenoxonium cations, which then couple. academie-sciences.fr The selectivity between C-O and C-C coupling remains an area of investigation. academie-sciences.fr

Table 1: Catalytic Oxidation of 2,6-Disubstituted Phenols This table summarizes the reaction conditions and outcomes for the efficient oxidative coupling of phenols using a dicopper(II) complex.

Advanced Oxidative Approaches

Advanced Oxidation Processes (AOPs) utilize highly reactive species, such as hydroxyl radicals, to carry out chemical transformations. The Fenton reagent, a mixture of ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂), is a classic example of an AOP capable of oxidizing chlorophenols. elsevierpure.com

The reaction of Fenton's reagent with chlorophenols proceeds rapidly, especially in a pH range of 2-4. elsevierpure.com Studies on the oxidation of chlorobenzene (B131634) and p-chlorophenol with Fenton's reagent show the formation of various intermediates, including chlorophenols, diols, and, in the presence of oxygen, chlorobenzoquinone. elsevierpure.comosti.gov The process involves the generation of hydroxyl radicals, which attack the aromatic ring. koreascience.kr While primarily studied for pollutant degradation, the underlying principle of using potent oxidizing agents can be applied to the synthesis of oxidized products like quinones from chlorophenols. However, controlling the reaction to yield a specific product like 3,3',5,5'-tetrachlorodiphenoquinone rather than complete mineralization can be challenging. The formation of intermediates such as chlorinated phenoxyphenols and biphenyls has been observed during the Fenton oxidation of 2-chlorophenol. nih.gov

Precursor Synthesis Strategies for Halogenated Diphenoquinones

The key precursor for 3,3',5,5'-tetrachlorodiphenoquinone is 2,6-dichlorophenol. nih.gov The availability of efficient and selective methods for its synthesis is crucial. Several routes have been developed over the years.

Historically, 2,6-dichlorophenol has been prepared by methods such as the direct chlorination of phenol (B47542) using chlorine gas, the decomposition of the diazotate of 2,6-dichloro-4-aminophenol, or the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid. orgsyn.orgchemicalbook.com Another multi-step process involves the sulfonation of phenol to phenol-4-sulfonic acid, followed by chlorination and subsequent hydrolysis to remove the sulfonic acid group. wikipedia.org

More modern and direct approaches focus on the catalytic chlorination of phenol or o-chlorophenol. One patented method describes the synthesis of 2,6-dichlorophenol with a yield of over 93% and purity exceeding 99.5% by reacting phenol with chlorine in a chlorobenzene solvent using N-methylaniline as a catalyst. google.com Another approach utilizes o-chlorophenol as the starting material, which is chlorinated in a tetrachlorethylene solvent with diisopropylamine (B44863) as a catalyst, achieving a selectivity of about 80%. google.com

Table 2: Comparison of Synthetic Routes to 2,6-Dichlorophenol This table outlines various methods for the synthesis of the key precursor, 2,6-dichlorophenol.

Principles of Green Chemistry in 3,3',5,5'-Tetrachlorodiphenoquinone Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign, economically viable, and efficient. dergipark.org.trnih.gov In the context of 3,3',5,5'-tetrachlorodiphenoquinone synthesis, these principles can be applied to both the synthesis of the 2,6-dichlorophenol precursor and its subsequent oxidative coupling.

A key aspect of green chemistry is the use of environmentally friendly oxidants. The catalytic oxidative coupling of 2,6-dichlorophenol using molecular oxygen is a prime example. nih.gov Oxygen is an ideal oxidant as its byproduct is water, which is non-toxic. This approach avoids the use of stoichiometric, often hazardous, chemical oxidants.

The use of heterogeneous catalysts is another cornerstone of green chemistry, as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. mdpi.com While the dicopper(II) complex mentioned earlier is a homogeneous catalyst, research into analogous reactions, such as the oxidation of 2,6-di-tert-butylphenol, has demonstrated the use of heterogeneous catalysts like alkali-promoted Cu–Mg–Al hydrotalcites with molecular oxygen. uq.edu.auneliti.com Such systems offer a pathway for a cleaner synthesis of diphenoquinones.

Furthermore, developing synthetic routes that are more atom-economical and involve fewer steps aligns with green chemistry goals. astrazeneca.com The direct catalytic chlorination of phenol to 2,6-dichlorophenol is preferable to multi-step sequences that generate more waste. google.com The use of safer solvents, or even solvent-free conditions, and energy-efficient processes like photocatalysis are also important considerations in the ongoing development of sustainable synthetic methods. nih.gov

Chemical Reactivity and Mechanistic Studies

Role as an Oxidant and Electron Acceptor

As an electrophilic molecule, 3,3',5,5'-tetrachlorodiphenoquinone functions as a potent oxidant. The core reactivity of diphenoquinones involves the acceptance of electrons to form a more stable aromatic system. This process is fundamental to its application in synthetic chemistry. The reduction of the diphenoquinone (B1195943) yields the corresponding 4,4'-dihydroxybiphenyl (B160632) derivative. A key advantage of using certain substituted diphenoquinones as oxidants is that the resulting biphenol product is often non-nucleophilic, preventing it from interfering with electrophilic species in the reaction mixture.

The capacity of a quinone to act as an oxidant is quantified by its reduction potential. Electrochemical studies show that diphenoquinones are typically reduced reversibly at potentials higher than those of analogous benzoquinones, indicating they are stronger oxidizing agents. researchgate.net The reduction potentials for one-electron couples of various organic compounds, including 3,3',5,5'-tetrachlorodiphenoquinone, have been compiled in established chemical reference data collections. nist.gov

Table 1: Comparative Reduction Potential Characteristics

| Compound Class | General Reduction Potential | Note |

|---|---|---|

| Diphenoquinones | Higher | Potentials are generally higher than analogous benzoquinones. researchgate.net |

The general mechanism can be summarized as: Diphenoquinone + 2e⁻ + 2H⁺ → 4,4'-Dihydroxybiphenyl

This two-electron process avoids the complexities of radical intermediates in some cases, providing a clean and efficient oxidation pathway for a variety of substrates.

Reactions with Diverse Organic Substrates

While the broader class of diphenoquinones is known to participate in a variety of oxidative reactions, the specific applications for the tetrachloro-substituted variant are more narrowly documented in readily available literature. Research into N-heterocyclic carbene (NHC) catalyzed oxidations has prominently featured the related compound 3,3',5,5'-tetra-tert-butyldiphenoquinone (B149682) as the oxidant for reactions such as oxidative esterification, azidation, and N-acylation. organic-chemistry.orgorganic-chemistry.org However, specific examples detailing the use of 3,3',5,5'-tetrachlorodiphenoquinone in these particular transformations are not widely reported. Similarly, its application in the oxidative dimerization of organometallic reagents like Grignard compounds is not extensively documented.

Photochemical and Thermal Transformation Pathways

The specific photochemical and thermal transformation pathways of 3,3',5,5'-tetrachlorodiphenoquinone are not extensively detailed in dedicated studies. However, insights can be drawn from the behavior of related chlorinated and quinonoid compounds.

Photochemical Transformation:

The photochemical behavior of chlorinated organic compounds often involves the cleavage of carbon-halogen bonds upon absorption of UV light. The photodegradation of chlorinated pesticides, for instance, can lead to the formation of various photoproducts, including phenols and reduction products. nih.gov For a molecule like 3,3',5,5'-tetrachlorodiphenoquinone, irradiation could potentially lead to dechlorination, yielding partially dechlorinated diphenoquinones or other rearrangement products. The specific products would depend on the solvent, wavelength of light, and the presence of other reactive species.

Studies on the photochemical redox reactions of 2,6-dichlorophenolindophenol, a compound with a quinone-imine structure, show that it can be photoreduced in the presence of a photosensitizer and an electron donor. mdpi.com This suggests that 3,3',5,5'-tetrachlorodiphenoquinone could undergo similar photoreduction processes. The process is often pH-dependent and can be influenced by the presence of oxygen. mdpi.com

Thermal Transformation:

Thermal decomposition, or thermolysis, involves the breakdown of a compound by heat. wikipedia.org The stability of a molecule and its decomposition pathway are highly dependent on its structure and the surrounding conditions. For anthraquinone (B42736) derivatives, thermal decomposition characteristics have been studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.net These studies reveal that the decomposition can proceed through one or more stages, often initiated after melting. researchgate.net

In the case of 3,3',5,5'-tetrachlorodiphenoquinone, thermal stress would likely lead to the cleavage of the weakest bonds in the molecule. The decomposition of a related pyrazoline derivative proceeds via the elimination of HCl, suggesting a potential pathway for the thermal degradation of the tetrachlorodiphenoquinone. nih.gov The thermal decomposition of 3,3,6,6-tetramethyl-1,2,4,5-tetroxane in solution has also been investigated, providing insights into the kinetics and mechanisms of decomposition of cyclic organic compounds. researchgate.net

Acid-Base Properties and Redox Interconversions

Acid-Base Properties:

The acid-base properties of 3,3',5,5'-tetrachlorodiphenoquinone have not been explicitly determined. However, the general behavior of quinones and related compounds can provide some context. Quinones themselves are not typically considered strong acids or bases in the Brønsted-Lowry sense. youtube.comyoutube.com Their reactivity in this regard is often linked to the properties of their reduced forms, the hydroquinones.

The study of acid-base equilibria of N-substituted thiophene-2-carboxamidoximes in non-aqueous media demonstrates how substituent effects can influence the pKa values of organic molecules. tubitak.gov.tr Electron-withdrawing groups, such as the chlorine atoms in 3,3',5,5'-tetrachlorodiphenoquinone, would be expected to influence the electron density of the quinone system and thereby its interaction with acids and bases. Understanding acid-base reactions is crucial as they are ubiquitous in chemical and biological systems. nih.govlibretexts.org

Redox Interconversions:

The redox behavior is a central feature of the chemistry of quinones. They can undergo reversible two-electron reduction to form the corresponding hydroquinone (B1673460), often proceeding through a one-electron reduction to a semiquinone radical intermediate.

The redox potential of a quinone is significantly influenced by the nature and position of its substituents. The redox potential of 2,6-dichlorophenolindophenol, a quinone imine, is more positive than that of simple benzoquinones, indicating it is more easily reduced. mdpi.com This is a general trend for quinones bearing electron-withdrawing groups. Therefore, it is expected that 3,3',5,5'-tetrachlorodiphenoquinone would have a relatively high redox potential, making it a good oxidizing agent.

The synthesis of redox-reversible molecules based on anthraquinone motifs for applications in aqueous redox flow batteries highlights the importance of understanding and tuning the redox properties of quinone-based structures. The reduction of 3,3',5,5'-tetra-tert-butyldiphenoquinone to its corresponding bisphenol further illustrates the capacity of diphenoquinones to act as electron acceptors. organic-chemistry.org

Below is a table summarizing the expected redox behavior of 3,3',5,5'-Tetrachlorodiphenoquinone in comparison to a related compound.

| Compound | Redox Process | Expected Products |

| 3,3',5,5'-Tetrachlorodiphenoquinone | Two-electron reduction | 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol |

| One-electron reduction | 3,3',5,5'-Tetrachlorodiphenosemiquinone radical anion | |

| 3,3',5,5'-Tetra-tert-butyldiphenoquinone | Two-electron reduction | 3,3',5,5'-Tetra-tert-butyl-4,4'-biphenyldiol organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of 3,3',5,5'-tetrachlorodiphenoquinone, providing a fingerprint of its molecular structure. The analysis focuses on the characteristic stretching and bending vibrations of its constituent chemical bonds.

The most prominent features in the IR spectrum of quinonoid compounds are the carbonyl (C=O) stretching vibrations. nih.govaip.org For p-quinones, these vibrations typically appear in the spectral range of 1560–1710 cm⁻¹. acs.org The precise frequency of the C=O stretch is sensitive to the molecular environment, including the presence of substituents and the extent of conjugation. aip.org In substituted quinones, the carbonyl frequency can be influenced by the inductive effects of the substituents. aip.org

The IR spectrum also reveals vibrations associated with the quinonoid ring. These include in-plane ring stretching vibrations, which can couple with the C=O stretching modes. acs.org This coupling can be observed as cross-peaks in two-dimensional IR (2D IR) spectra. acs.org The region between 1400 cm⁻¹ and 1550 cm⁻¹ is typically associated with the absorption of reduced quinone states. researchgate.net

A detailed vibrational analysis involves assigning the observed spectral bands to specific molecular motions. For a molecule like 3,3',5,5'-tetrachlorodiphenoquinone, with its numerous atoms, a large number of fundamental vibrational modes are expected. analyticaltoxicology.com These can be categorized into stretching vibrations (changes in bond length) and bending vibrations (changes in bond angles). analyticaltoxicology.com

Table 1: General IR Absorption Regions for Quinones aip.orgresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretching | 1655-1690 |

| C=C | Stretching (aromatic) | 1580-1620 |

| C-Cl | Stretching | 600-800 |

| C-H | Stretching (aromatic) | 3000-3100 |

Note: The exact positions of these bands for 3,3',5,5'-tetrachlorodiphenoquinone may vary due to the specific electronic and steric effects of the chloro- and phenyl- substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of 3,3',5,5'-tetrachlorodiphenoquinone by probing the transitions of electrons between different energy levels upon absorption of UV or visible light. youtube.comkhanacademy.org The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's conjugated system.

The electronic transitions observed in UV-Vis spectroscopy are typically associated with the promotion of electrons from a lower energy molecular orbital, such as a bonding (π) or non-bonding (n) orbital, to a higher energy anti-bonding (π*) orbital. ufg.br For quinones, the key chromophore is the conjugated dicarbonyl system.

The UV-Vis spectrum of a quinone generally exhibits multiple absorption bands. These can include:

π → π transitions:* These are typically high-energy transitions, resulting in strong absorption bands in the UV region. They arise from the excitation of electrons in the π-bonding orbitals of the conjugated system.

n → π transitions:* These are lower-energy transitions that involve the promotion of a non-bonding electron from an oxygen atom's lone pair to a π* anti-bonding orbital. These transitions result in weaker absorption bands at longer wavelengths, often extending into the visible region, which is responsible for the color of many quinones.

The position and intensity of these absorption bands are sensitive to the extent of conjugation and the presence of substituents. In 3,3',5,5'-tetrachlorodiphenoquinone, the two quinonoid rings are linked, creating an extended conjugated system. The chlorine substituents can also influence the electronic transitions through their inductive and resonance effects.

A study on the nonenzymatic reduction of tetrachloro-1,4-benzoquinone (chloranil) by NADPH showed that the reduction to tetrachloro-1,4-benzenediol could be monitored by UV spectroscopy, indicating distinct electronic absorption characteristics for the oxidized and reduced forms. nih.gov

Table 2: Typical Electronic Transitions in Quinones

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |

| n → π | 400 - 500 | Low |

| π → π | 230 - 280 | High |

Note: The specific λmax values for 3,3',5,5'-tetrachlorodiphenoquinone will depend on the solvent and the specific electronic environment.

X-ray Crystallography for Solid-State Molecular Conformation

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction pattern is a unique fingerprint of the crystal's internal structure, from which the electron density map of the molecule can be constructed. This map then allows for the determination of the positions of individual atoms. mdpi.com

For a molecule like 3,3',5,5'-tetrachlorodiphenoquinone, X-ray crystallography can reveal:

The planarity or non-planarity of the quinonoid rings.

The dihedral angle between the two phenyl rings, which indicates the degree of twist in the molecule.

The precise bond lengths of the C=O, C=C, C-C, and C-Cl bonds, which can provide insights into the degree of bond delocalization and the effects of the chlorine substituents. mdpi.com

The intermolecular interactions in the crystal lattice, such as stacking arrangements and halogen bonding.

Chromatographic Techniques for Purity Assessment and Separation Methodologies

Chromatographic techniques are indispensable for the purification, separation, and purity assessment of 3,3',5,5'-tetrachlorodiphenoquinone. nih.gov These methods exploit differences in the physical and chemical properties of the components in a mixture to achieve separation.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful analytical techniques for separating and quantifying 3,3',5,5'-tetrachlorodiphenoquinone. nih.govbasicmedicalkey.com

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. epa.gov In GC, the sample is vaporized and transported through a column by an inert carrier gas. itrcweb.org Separation is based on the differential partitioning of the analyte between the mobile gas phase and a stationary phase coated on the column. itrcweb.org For phenolic compounds, derivatization is sometimes employed to increase volatility and improve peak shape. epa.gov GC coupled with mass spectrometry (GC-MS) is a particularly powerful combination, providing both retention time and mass spectral data for confident identification. nih.gov Research has shown that 3,3',5,5'-tetrachlorodiphenoquinone can be analyzed by GC, and its retention behavior is distinct from that of TCDD. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. basicmedicalkey.com For a compound like 3,3',5,5'-tetrachlorodiphenoquinone, reversed-phase HPLC is a common approach. sielc.com In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.comscribd.com More polar compounds elute earlier, while less polar compounds are retained longer. HPLC is widely used for purity assessment, quantitative analysis, and preparative separation of compounds. basicmedicalkey.comnih.gov A method for the analysis of the related compound 3,3',5,5'-tetra-tert-butyl-4,4'-dibenzoquinone using reversed-phase HPLC has been described, employing a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique that is highly effective for monitoring the progress of chemical reactions and for the preliminary separation of compounds. rochester.eduamazonaws.comkhanacademy.org

In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel or alumina (B75360), is coated onto a plate. researchgate.net A small spot of the sample is applied to the plate, which is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). youtube.com As the solvent moves up the plate by capillary action, the components of the sample are separated based on their differential affinity for the stationary phase and solubility in the mobile phase. khanacademy.org

For 3,3',5,5'-tetrachlorodiphenoquinone, TLC can be used to:

Monitor the progress of its synthesis: By spotting the reaction mixture on a TLC plate at different time intervals, the disappearance of reactants and the appearance of the product can be visualized. youtube.com

Assess the purity of a sample: The presence of multiple spots indicates the presence of impurities. sigmaaldrich.com

Determine an appropriate solvent system for column chromatography: TLC is often used to screen for the best mobile phase for larger-scale purification. rochester.edu

The separated spots on the TLC plate can be visualized under UV light if the compounds are UV-active, or by using a staining reagent. researchgate.netepfl.ch The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions. rochester.edu Studies have shown that 3,3',5,5'-tetrachlorodiphenoquinone can be separated from TCDD using chromatography on an alumina column, indicating that TLC with an appropriate stationary and mobile phase would also be an effective separation technique. nih.gov

Chromatographic Differentiation from Structurally Related Environmental Contaminants (e.g., Polychlorinated Dibenzo-p-dioxins)

The separation of 3,3',5,5'-tetrachlorodiphenoquinone from potent toxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) is of paramount importance in environmental analysis. Although both compounds possess the same exact mass and elemental composition, their distinct structural and chemical properties allow for their effective differentiation using chromatographic techniques, particularly when coupled with mass spectrometry (GC-MS).

Research has demonstrated that during clean-up procedures involving alumina column chromatography, 3,3',5,5'-tetrachlorodiphenoquinone does not co-elute with the fraction containing TCDD. chromatographyonline.com This indicates a significant difference in their polarity and interaction with the stationary phase, which can be exploited for their separation. The more polar nature of the diphenoquinone (B1195943), owing to its two carbonyl groups, leads to stronger adsorption on polar stationary phases like alumina, resulting in a later elution compared to the less polar TCDD.

Gas chromatography (GC) is a cornerstone in the analysis of such chlorinated compounds. nih.gov The separation on a GC column is governed by the volatility and the interaction of the analytes with the stationary phase. While specific retention time data for 3,3',5,5'-tetrachlorodiphenoquinone on various GC columns are not widely published, the principles of chromatography suggest that columns with different polarities would effectively separate it from TCDD isomers.

Mass Spectrometric Distinction

Mass spectrometry is a definitive tool for distinguishing between 3,3',5,5'-tetrachlorodiphenoquinone and TCDD, even when they might co-elute in a chromatographic run. chromatographyonline.com The fragmentation patterns of these two compounds under electron ionization are markedly different.

A key distinguishing feature is the pronounced tendency of 3,3',5,5'-tetrachlorodiphenoquinone to undergo chemical reduction within the mass spectrometer, leading to the formation of the corresponding quinol. This results in a molecular ion that is two mass units higher than that of TCDD. chromatographyonline.com

Furthermore, the fragmentation pathways diverge significantly. The mass spectrum of 3,3',5,5'-tetrachlorodiphenoquinone is characterized by a successive loss of carbon monoxide (CO) molecules. The most prominent fragment ion corresponds to the loss of two CO molecules along with a chlorine atom. chromatographyonline.com In stark contrast, the mass fragmentation of TCDD shows a suppressed loss of carbon monoxide. Instead, a major fragment ion in the TCDD spectrum is due to the loss of one molecule of carbon monoxide plus a chlorine atom. chromatographyonline.com

These distinct mass spectral behaviors provide unambiguous identification and prevent the misinterpretation of 3,3',5,5'-tetrachlorodiphenoquinone as the highly toxic TCDD in environmental samples. chromatographyonline.com

| Compound | Key Mass Spectrometric Characteristics |

| 3,3',5,5'-Tetrachlorodiphenoquinone | - Tendency for chemical reduction to the quinol (M+2 ion observed) - Successive loss of carbon monoxide (CO) - Prominent fragment from the loss of two CO molecules and a chlorine atom chromatographyonline.com |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | - Suppressed loss of carbon monoxide (CO) - Major fragment from the loss of one CO molecule and a chlorine atom chromatographyonline.com |

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for studying the intrinsic properties of molecules. DFT methods are widely used due to their favorable balance of computational cost and accuracy. nih.gov Functionals such as B3LYP and M06-2X, paired with appropriate basis sets like 6-311++G(d,p), are commonly employed to model the behavior of organic compounds. researchgate.netresearchgate.net

DFT calculations are instrumental in elucidating the electronic landscape of 3,3',5,5'-tetrachlorodiphenoquinone. Key aspects of its electronic structure that can be determined include the spatial distribution and energy levels of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, influencing the molecule's chemical reactivity, kinetic stability, and electronic absorption properties. researchgate.net

Analysis of the molecular orbitals can reveal the nature of electronic transitions. For quinone-type structures, the HOMO is typically associated with π-orbitals on the ring systems, while the LUMO is often a π* anti-bonding orbital. The distribution of electron density and the molecular electrostatic potential (MEP) surface can also be mapped, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction.

For related chlorinated quinones, studies have shown that the introduction of an electron can lead to significant geometrical changes, highlighting the importance of understanding the structure of both the neutral molecule and its corresponding anion radical. researchgate.net Computational methods like Atoms in Molecules (AIM) theory can be applied to analyze the topology of the electron density, characterizing the nature of chemical bonds (e.g., covalent vs. electrostatic interactions) within the molecule. nih.gov

Table 1: Illustrative Electronic Properties Calculable via DFT for a Quinone-type Molecule Note: This table presents typical parameters obtained from DFT calculations and does not represent experimentally verified data for 3,3',5,5'-Tetrachlorodiphenoquinone.

| Calculated Property | Description | Typical Method |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | B3LYP/6-311+G(d,p) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | B3LYP/6-311+G(d,p) |

| Electron Affinity | Energy released when an electron is added to a neutral molecule. | B3LYP/6-311+G(d,p) |

| Ionization Potential | Energy required to remove an electron from a neutral molecule. | B3LYP/6-311+G(d,p) |

| Dipole Moment | Measure of the net molecular polarity arising from charge distribution. | M06-2X/6-311++G(d,p) |

DFT calculations are a powerful asset for exploring the potential reaction mechanisms involving 3,3',5,5'-tetrachlorodiphenoquinone. As a diphenoquinone (B1195943), it is expected to be a potent oxidizing agent, participating in electron transfer reactions. Computational methods can model the process of its reduction to the corresponding hydroquinone (B1673460).

By mapping the potential energy surface of a reaction, chemists can identify stable intermediates and, crucially, locate the transition state structures. The energy barrier (activation energy) calculated for a proposed reaction pathway provides a quantitative measure of its kinetic feasibility. For instance, in reactions catalyzed by related quinones, quantum chemical calculations have been used to support suggested mechanisms. researchgate.net This approach could be applied to study the reactivity of 3,3',5,5'-tetrachlorodiphenoquinone with various substrates or its potential role in catalytic cycles.

Computational methods are highly effective in predicting and interpreting spectroscopic data.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of 3,3',5,5'-tetrachlorodiphenoquinone. The calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be correlated with experimental spectra to provide a definitive assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. researchgate.net

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). uni-tuebingen.de By calculating the energies of vertical electronic excitations and their corresponding oscillator strengths, TD-DFT can predict the position (λmax) and intensity of absorption bands. toxicology.org Analysis of the molecular orbitals involved in these transitions (e.g., n→π* or π→π*) provides a deeper understanding of the electronic structure. uni-tuebingen.de

Mass Spectrometry: While mass spectrometry is an experimental technique, computational chemistry can aid in interpreting fragmentation patterns. By calculating the bond dissociation energies and the stability of potential fragment ions, theoretical models can help rationalize the observed mass spectrum of a compound like 3,3',5,5'-tetrachlorodiphenoquinone.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics is ideal for understanding electronic properties, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamics of a molecule over time, especially in a solvent environment. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system as a function of its atomic coordinates.

For a molecule like 3,3',5,5'-tetrachlorodiphenoquinone, the central C-C bond between the two quinone rings allows for torsional rotation. MD simulations can explore the rotational barrier and the equilibrium distribution of dihedral angles, revealing the most stable conformations in different environments (e.g., in vacuum vs. in a polar or nonpolar solvent). These simulations provide insight into the molecule's flexibility, its interaction with solvent molecules, and how its shape might adapt upon binding to a surface or another molecule. Although specific MD studies on this compound are not prominent, the methodology is well-established for studying the conformational stability and dynamics of organic molecules. nih.gov

Quantitative Structure-Reactivity Relationships Derived from Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to correlate a molecule's structural or physicochemical properties with its biological activity or chemical reactivity. researchgate.net These models are built on the principle that the structure of a molecule dictates its properties and, by extension, its activity.

The development of a QSRR model for a series of related diphenoquinones would involve several steps:

Data Set Compilation: Gathering a set of molecules with experimentally measured reactivity data (e.g., reaction rates, redox potentials).

Descriptor Calculation: Using computational software to calculate a large number of molecular descriptors for each molecule. These can include constitutional, topological, physicochemical, and electronic properties. researchgate.net

Model Generation: Employing statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation that links a subset of the most relevant descriptors to the observed reactivity.

Validation: Rigorously validating the model's robustness and predictive power using internal (e.g., cross-validation) and external validation techniques to ensure it is not a result of chance correlation.

Once a validated QSRR model is established, it could be used to predict the reactivity of 3,3',5,5'-tetrachlorodiphenoquinone, even if it has not been experimentally tested. The model would also provide a mechanistic interpretation by identifying the key molecular features that govern reactivity. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR/QSRR Models Note: This table lists common categories of descriptors that could be calculated for 3,3',5,5'-Tetrachlorodiphenoquinone in a QSRR study.

| Descriptor Category | Example Descriptors | Description |

| Constitutional | Molecular Weight, Atom Count | Based on the molecular formula. |

| Topological | Wiener Index, Balaban Index | Describe the atomic connectivity and branching of the molecule. |

| Physicochemical | LogP, Molar Refractivity | Relate to properties like hydrophobicity and polarizability. |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Derived from quantum chemical calculations; describe electronic properties. |

| 3D Descriptors | van der Waals Volume, Surface Area | Based on the 3D conformation of the molecule. |

Environmental Transformation and Abiotic/biotic Degradation Pathways

Photodegradation Kinetics and Product Formation in Environmental Media

Specific studies on the photodegradation kinetics and product formation of 3,3',5,5'-tetrachlorodiphenoquinone in environmental media such as water, soil, or air could not be identified in the available scientific literature.

In a broader context, the photodegradation of chlorinated aromatic compounds is a recognized transformation pathway. For instance, studies on polychlorinated biphenyls (PCBs), which share a chlorinated biphenyl (B1667301) backbone, indicate that photodegradation can occur, particularly for higher chlorinated congeners, often leading to dechlorination. researchgate.net The rate and products of such reactions are highly dependent on the medium, the presence of photosensitizers, and the wavelength of light. nih.govresearchgate.net For example, the photodegradation of some chlorinated pesticides on sand surfaces has been observed, with the main products sometimes involving reduction of the parent compound. nih.gov However, without specific experimental data, the susceptibility of the diphenoquinone (B1195943) structure to photolytic cleavage and the nature of any resulting products from 3,3',5,5'-tetrachlorodiphenoquinone remain speculative.

Table 1: Photodegradation Data for 3,3',5,5'-Tetrachlorodiphenoquinone

| Parameter | Value | Environmental Medium |

| Photodegradation Rate Constant | Data not available | Water |

| Photodegradation Half-life | Data not available | Soil |

| Major Photodegradation Products | Data not available | Air |

Chemical Transformation and Redox Cycling in Aqueous Systems

Detailed research on the chemical transformation and redox cycling of 3,3',5,5'-tetrachlorodiphenoquinone in aqueous systems is not documented in the available literature. The quinone structure suggests a potential for redox activity. Quinones can act as electron acceptors in redox reactions, and in some cases, form stable radical intermediates. The redox potential of a quinone is a key factor in its environmental behavior.

While specific data for 3,3',5,5'-tetrachlorodiphenoquinone is absent, the study of other quinones, such as those derived from polychlorinated biphenyls (PCBs), indicates that they can form semiquinone radicals. nih.gov These reactive intermediates can play a role in the toxicity of the parent compounds. The redox conditions of the environment, such as the presence of reducing or oxidizing agents in soil and water, would be expected to influence the stability and transformation of a diphenoquinone structure.

Table 2: Redox Cycling Data for 3,3',5,5'-Tetrachlorodiphenoquinone in Aqueous Systems

| Parameter | Value | Conditions |

| Redox Potential | Data not available | pH 7, 25°C |

| Major Transformation Products | Data not available | Aerobic water |

| Major Transformation Products | Data not available | Anaerobic water |

Enzymatic Biotransformation (e.g., by Peroxidases)

There is no specific information available on the enzymatic biotransformation of 3,3',5,5'-tetrachlorodiphenoquinone by peroxidases or other enzymes.

Generally, peroxidases are enzymes known to catalyze the oxidation of a wide range of phenolic and other aromatic compounds. nih.gov Ligninolytic fungi, which produce enzymes like laccases and manganese peroxidases, have been shown to transform hydroxylated metabolites of PCBs. nih.govnih.gov These enzymes can decrease the concentration of many tested hydroxylated PCBs, and in some cases, the addition of mediators can enhance the removal of more resistant compounds. nih.gov Given that the reduction of a diphenoquinone can lead to the formation of a dihydroxylated biphenyl structure, it is plausible that peroxidases could play a role in its transformation, but this has not been experimentally verified.

Microbial Degradation Mechanisms and Metabolite Identification (General Relevance)

Specific microbial degradation mechanisms and the identification of metabolites for 3,3',5,5'-tetrachlorodiphenoquinone have not been reported.

The microbial degradation of chlorinated aromatic compounds is a widely studied field. For PCBs, aerobic degradation often proceeds through the action of biphenyl dioxygenase, which can lead to the formation of chlorobenzoic acids. nih.govresearchgate.net However, the biodegradability of PCBs is highly dependent on the number and position of chlorine atoms, with less chlorinated congeners generally being more susceptible to degradation. researchgate.netnih.gov Anaerobic microbial processes can lead to the reductive dechlorination of more highly chlorinated biphenyls. capes.gov.br The presence of four chlorine atoms on the 3,3',5,5'-tetrachlorodiphenoquinone molecule suggests that it may be relatively resistant to microbial attack, a common characteristic of highly chlorinated compounds. nih.gov

Environmental Persistence and Transport Mechanisms (Excluding Ecological Impact Assessments)

Quantitative data on the environmental persistence and transport of 3,3',5,5'-tetrachlorodiphenoquinone are not available.

The persistence of organic pollutants is influenced by their resistance to degradation and their physical-chemical properties. nih.gov For PCBs, properties like low water solubility and low vapor pressure contribute to their environmental persistence and their tendency to adsorb to particulate matter and sediment, which facilitates their transport over long distances. nih.govscilit.comresearchgate.net Highly chlorinated PCBs are generally more resistant to degradation and tend to bioaccumulate more than their less chlorinated counterparts. nih.govnih.gov Given its structure as a tetrachlorinated biphenyl derivative, it is reasonable to infer that 3,3',5,5'-tetrachlorodiphenoquinone may exhibit significant persistence in the environment. However, without experimental data on its partitioning behavior (e.g., octanol-water partition coefficient) and degradation rates, its precise environmental fate and transport remain unknown.

Table 3: Environmental Persistence and Transport Parameters for 3,3',5,5'-Tetrachlorodiphenoquinone

| Parameter | Value | Medium |

| Half-life | Data not available | Soil |

| Half-life | Data not available | Water |

| Half-life | Data not available | Sediment |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Data not available | |

| Bioaccumulation Factor (BAF) | Data not available |

Advanced Applications in Chemical Science and Materials Research

Utilization as a Versatile Oxidant in Complex Organic Synthesis

While direct studies on 3,3',5,5'-tetrachlorodiphenoquinone as an oxidant in complex organic synthesis are not extensively documented in publicly available literature, significant insights can be drawn from its close analog, 3,3',5,5'-tetra-tert-butyldiphenoquinone (B149682) (DPQ). DPQ is a well-established organic oxidant, and its reactivity profile suggests a similar, if not enhanced, potential for the tetrachloro derivative due to the electron-withdrawing nature of the chlorine atoms.

DPQ, a two-electron acceptor, is known to participate in a variety of oxidation reactions, yielding the corresponding bisphenol as a byproduct that is often easily separable. A key advantage of diphenoquinones like DPQ, which would extend to its tetrachlorinated counterpart, is the non-nucleophilic nature of the reduced product, preventing interference in reactions involving electrophiles.

Research on DPQ has demonstrated its efficacy in N-heterocyclic carbene (NHC) catalyzed oxidations. For instance, it has been successfully employed in the oxidative esterification of various aldehydes to produce hexafluoroisopropyl esters. These esters are valuable as activated intermediates for the subsequent formation of amide bonds. Furthermore, this organocatalytic system, free from transition metals, has proven effective for the mild oxidative azidation of aldehydes. Another notable application is the direct oxidative N-acylation of primary amides with aldehydes in the presence of an azolium salt and a base, providing an efficient route to N-sulfonylcarboxamides, N-sulfinylcarboxamides, and dicarboxyimides.

The following table summarizes selected oxidation reactions facilitated by the analogous 3,3',5,5'-tetra-tert-butyldiphenoquinone, highlighting the potential applications for 3,3',5,5'-tetrachlorodiphenoquinone.

| Reaction Type | Substrates | Catalyst/Reagents | Product Type |

| Oxidative Esterification | Aldehydes | N-Heterocyclic Carbene | Hexafluoroisopropyl esters |

| Oxidative Azidation | Aldehydes | N-Heterocyclic Carbene | Acyl azides |

| Oxidative N-Acylation | Primary amides, Aldehydes | Azolium salt, Base | N-Acylamides |

Role in Polymer Science and Functional Material Synthesis

The application of 3,3',5,5'-tetrachlorodiphenoquinone in polymer science is an area of emerging interest, with potential roles as both a monomer and a polymerization initiator. Again, drawing parallels from its tetra-tert-butyl analog, diphenoquinones can act as dehydrogenating agents in polymerization reactions.

For instance, 3,3',5,5'-tetra-tert-butyldiphenoquinone has been utilized in the polymerization of hydroquinone (B1673460) and 1,4-benzoquinone. This approach offers a novel pathway to the synthesis of polyquinones, which are of interest due to their π-conjugated structures and redox-active chains, making them candidates for applications in conductive polymers and energy storage materials. The polymerization process involves the diphenoquinone (B1195943) acting as a dehydrogenating agent, leading to the formation of the polyquinone and the corresponding bisphenol.

The inherent reactivity of the quinone moiety in 3,3',5,5'-tetrachlorodiphenoquinone suggests its potential as a polymerization initiator. Quinones can participate in charge-transfer interactions and redox processes that can initiate the polymerization of various monomers. While specific studies detailing the use of 3,3',5,5'-tetrachlorodiphenoquinone as a primary initiator are limited, the general reactivity of quinones in polymerization provides a strong basis for such applications.

The development of functional materials, particularly conducting polymers, often involves doping processes to enhance their electrical properties. The strong electron-accepting nature of 3,3',5,5'-tetrachlorodiphenoquinone makes it a candidate as a p-type dopant for certain polymer systems, potentially leading to materials with tailored electronic characteristics.

Development of Analytical Standards and Reagents for Chromatographic and Spectrometric Analysis

In the field of analytical chemistry, the availability of well-characterized reference materials is crucial for the accurate identification and quantification of chemical substances. 3,3',5,5'-Tetrachlorodiphenoquinone has been a subject of study in this context, particularly due to its structural relationship with environmental contaminants.

A significant analytical challenge is the potential for tetrachlorodiphenoquinones to be mistaken for the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), as they share the same exact mass and elemental composition. nih.gov However, detailed analytical studies have revealed distinct differences in their chromatographic and mass spectrometric behaviors, which are critical for their differentiation.

During mass spectrometric analysis, 3,3',5,5'-tetrachlorodiphenoquinone exhibits a notable tendency to undergo chemical reduction in the mass spectrometer, forming the corresponding quinol. nih.gov This results in a molecular ion that is two mass units higher than that of TCDD. nih.gov Furthermore, the fragmentation patterns of the two compounds are markedly different. The mass spectrum of 3,3',5,5'-tetrachlorodiphenoquinone is characterized by the successive loss of carbon monoxide, with a prominent fragment arising from the loss of two CO molecules and a chlorine atom. nih.gov In contrast, the fragmentation of TCDD shows suppressed carbon monoxide loss, with a major fragment corresponding to the loss of one molecule of carbon monoxide and a chlorine atom. nih.gov

In chromatographic separations, such as those using an alumina (B75360) column cleanup procedure, 3,3',5,5'-tetrachlorodiphenoquinone does not co-elute with the fraction containing 2,3,7,8-tetrachlorodibenzo-p-dioxin. nih.gov This chromatographic separation is a key factor in preventing its interference with the determination of TCDD in environmental samples. nih.gov

The table below summarizes the key analytical distinctions between 3,3',5,5'-Tetrachlorodiphenoquinone and 2,3,7,8-Tetrachlorodibenzo-p-dioxin.

| Analytical Technique | 3,3',5,5'-Tetrachlorodiphenoquinone | 2,3,7,8-Tetrachlorodibenzo-p-dioxin |

| Mass Spectrometry | ||

| Molecular Ion Behavior | Shows tendency for chemical reduction to the quinol (M+2) | Stable molecular ion |

| Key Fragmentation | Successive loss of CO; prominent [M - 2CO - Cl]+ fragment nih.gov | Suppressed CO loss; prominent [M - CO - Cl]+ fragment nih.gov |

| Chromatography | ||

| Alumina Column Elution | Does not co-elute with the TCDD fraction nih.gov | Elutes in a specific fraction |

These distinct analytical properties underscore the importance of developing certified reference materials for 3,3',5,5'-tetrachlorodiphenoquinone to ensure accurate and reliable environmental analysis.

Electrochemical Applications (e.g., as Redox Mediators in Chemical Processes)

The electrochemical properties of 3,3',5,5'-tetrachlorodiphenoquinone, particularly its ability to undergo reversible redox reactions, make it a promising candidate for various electrochemical applications, including as a redox mediator. Redox mediators are compounds that facilitate electron transfer between an electrode and a substrate that would otherwise react slowly at the electrode surface.

Studies on the analogous 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (TTBDQ) have provided valuable insights into the electrochemical behavior of this class of compounds. The electrochemical properties of TTBDQ have been investigated, revealing its capacity to undergo redox processes. This suggests that 3,3',5,5'-tetrachlorodiphenoquinone would also exhibit interesting electrochemical behavior, likely at a higher redox potential due to the strong electron-withdrawing effect of the chlorine atoms.

In the context of chemical processes, a redox mediator can be used to shuttle electrons, enabling reactions to occur under milder conditions or with greater selectivity. The diphenoquinone/bisphenol redox couple could, in principle, be used to catalyze a variety of oxidation reactions electrochemically. The oxidized form (diphenoquinone) would oxidize a substrate and be reduced to the bisphenol. The bisphenol could then be electrochemically re-oxidized back to the diphenoquinone at an electrode surface, thus completing a catalytic cycle.

While specific applications of 3,3',5,5'-tetrachlorodiphenoquinone as a redox mediator in large-scale chemical processes are not yet widely reported, its fundamental electrochemical properties, inferred from its structure and the behavior of its analogs, point to a significant potential in this area. Further research into the electrochemical characterization of 3,3',5,5'-tetrachlorodiphenoquinone is warranted to fully explore its utility as a redox mediator in various chemical and electrochemical systems.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

Current literature lacks specific, optimized, and sustainable synthetic routes for 3,3',5,5'-tetrachlorodiphenoquinone. Future research will likely focus on moving beyond classical halogenation and oxidation reactions, which may involve harsh conditions or produce significant waste. The development of greener synthetic methods is a paramount objective in modern chemistry. nih.gov

Key research goals in this area would include:

Catalytic Oxidative Coupling: Investigating the direct oxidative coupling of 2,6-dichlorophenol (B41786) using environmentally benign oxidants like molecular oxygen or hydrogen peroxide. This approach would be analogous to the clean synthesis of 3,3′,5,5′‐tetra‐tert‐butyl‐4,4′‐diphenoquinone (B1195943), which utilizes catalysts like alkali-promoted Cu—Mg—Al hydrotalcites.

Enzyme-Catalyzed Synthesis: Exploring the use of enzymes, such as laccases or peroxidases, to catalyze the selective oxidation of 2,6-dichlorophenol. Enzymatic catalysis operates under mild conditions (aqueous medium, room temperature) and offers high selectivity, aligning perfectly with the principles of green chemistry.

Mechanochemical Synthesis: Investigating solid-state synthesis through mechanochemistry. This solvent-free or low-solvent technique can lead to higher yields, reduced waste, and access to novel polymorphs. Time-resolved in situ X-ray absorption spectroscopy could be a powerful tool for monitoring such reactions. birmingham.ac.uk

These novel methodologies aim to improve the atom economy, reduce energy consumption, and minimize the use of hazardous substances, making the production of 3,3',5,5'-tetrachlorodiphenoquinone more sustainable and economically viable.

Exploration of Undiscovered Catalytic and Oxidative Applications

The core structure of 3,3',5,5'-tetrachlorodiphenoquinone, featuring a quinone moiety, suggests significant potential as an oxidant and a catalyst. Quinones are known to act as versatile intermediates, one-electron acceptors, and mild oxidants in organic synthesis. thieme.com Research on its tert-butyl analogue has shown its utility as an oxidant in various reactions. Future work on the tetrachloro derivative should explore analogous and potentially unique applications.

Potential areas for exploration include:

Dehydrogenation Reactions: Assessing its efficacy as a dehydrogenating agent for the synthesis of complex organic molecules, such as heterocycles and natural products. The high redox potential, likely enhanced by the electron-withdrawing chlorine atoms, could make it a powerful oxidant.

Catalytic Oxidation Cycles: Using it as a recyclable catalytic oxidant for various substrates. For instance, its role in the liquid-phase oxidation of sulfides could be investigated, similar to studies on related stilbenequinones. The reduced hydroquinone (B1673460) product could potentially be re-oxidized in situ, creating a catalytic cycle.

Electrocatalysis: Incorporating the molecule into electrode materials to catalyze electrochemical reactions. Quinone-based materials are being explored for applications in sensors and energy storage, where they can improve pseudocapacitance. elsevierpure.com

The table below outlines potential oxidative applications for future investigation.

Table 1: Potential Catalytic and Oxidative Applications

| Application Area | Substrate Type | Potential Outcome |

|---|---|---|

| Organic Synthesis | Alcohols, Aldehydes | Oxidation to carbonyls, carboxylic acids |

| Polymer Chemistry | Monomers | Oxidative polymerization |

| Environmental Remediation | Sulfides, Mercaptans | Oxidation to less odorous/toxic compounds |

Advanced In Situ Spectroscopic Characterization of Reaction Intermediates

A deep understanding of the reaction mechanisms involving 3,3',5,5'-tetrachlorodiphenoquinone is crucial for optimizing its applications. Advanced in situ spectroscopic techniques are indispensable for detecting and characterizing transient intermediates, such as semiquinone radicals or charge-transfer complexes, that are formed during its reactions. researchgate.netrsc.org

Future research should employ a suite of spectroscopic methods:

In Situ FT-IR and Raman Spectroscopy: To monitor the vibrational modes of the quinone and any intermediates during a chemical reaction, providing real-time kinetic and mechanistic data. researchgate.netrsc.org Attenuated Total Reflection Infrared (ATR-IR) spectroscopy, in particular, is powerful for studying reactions at liquid-solid interfaces. utwente.nldigitellinc.com

Electron Spin Resonance (ESR) Spectroscopy: As quinones are readily reduced to radical anions (semiquinones), ESR is the ideal technique to detect and characterize these paramagnetic species, confirming single-electron transfer pathways.

UV-Vis Spectroelectrochemistry: To study the redox process by combining electrochemical control with UV-Vis spectroscopy. This would allow for the determination of redox potentials and the identification of the electronic signatures of the quinone, semiquinone, and hydroquinone forms.

These techniques will provide a molecular-level picture of how 3,3',5,5'-tetrachlorodiphenoquinone interacts with other molecules, paving the way for its rational design in catalytic and electronic applications.

Predictive Modeling for Environmental Behavior and Transformation

The presence of four chlorine atoms on the diphenoquinone core raises questions about its environmental persistence, fate, and potential transformation pathways. Chlorinated aromatic compounds are often persistent and can have significant environmental health effects. epa.govnih.gov Predictive modeling, coupled with experimental studies, is essential to forecast its environmental behavior.

Future research directions should include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models to predict properties like soil sorption, bioaccumulation potential, and toxicity based on the molecular structure.

Modeling of Degradation Pathways: Simulating potential biotic and abiotic degradation pathways. This would involve modeling reactions with hydroxyl radicals in the atmosphere, hydrolysis, and microbial degradation. Microorganisms are known to metabolize chlorophenoxy herbicides and chlorobenzenes, often via chlorocatechols. epa.gov

Transport and Fate Modeling: Using environmental models to predict how 3,3',5,5'-tetrachlorodiphenoquinone would partition between air, water, and soil compartments and its potential for long-range transport.

The table below summarizes key parameters for predictive environmental modeling.

Table 2: Focus Areas for Environmental Modeling

| Model Type | Predicted Parameter | Importance |

|---|---|---|

| Partitioning Models | Octanol-Water Partition Coefficient (Kow) | Predicts bioaccumulation potential |

| Degradation Models | Half-life in various media (air, water, soil) | Assesses environmental persistence |

| Transport Models | Mobility in soil and water | Determines potential for groundwater contamination |

Integration with Supramolecular Chemistry and Nanomaterials Science

The planar, electron-deficient aromatic system of 3,3',5,5'-tetrachlorodiphenoquinone makes it an intriguing building block for supramolecular assemblies and nanomaterials. Quinones can engage in non-covalent interactions like π-π stacking and hydrogen bonding (in its reduced hydroquinone form), which are foundational to supramolecular chemistry. researchgate.netnih.gov

Emerging trends in this area include:

Self-Assembly Studies: Investigating the self-assembly of the molecule, and its reduced hydroquinone form, into well-defined supramolecular structures such as stacks, sheets, or host-guest complexes. The interplay between π-stacking of the quinone rings and potential halogen bonding involving the chlorine atoms could lead to novel architectures.

Quinone-Based Nanomaterials: Using the compound as a functional component in nanomaterials. For example, it could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to impart redox activity. It could also be used to create quinone-containing nanosensors for determining biological redox potentials. nih.gov

Redox-Switchable Materials: Designing materials where the assembly or properties can be controlled by switching the quinone between its oxidized and reduced states. This could have applications in molecular switches, drug delivery, and smart materials. The redox state of quinones can modulate their ability to form hydrogen bonds, allowing for the electrochemical switching of supramolecular interactions. researchgate.net

The integration of 3,3',5,5'-tetrachlorodiphenoquinone into these advanced materials fields could unlock new functionalities and applications, from electronics to biotechnology.

Q & A

Q. What are the validated synthetic routes for 3,3',5,5'-tetrachlorodiphenoquinone, and how can reaction conditions be optimized for purity?

Answer :

- Synthetic Pathway : The compound is synthesized via oxidation of pentachlorophenol under acidic conditions. A reported method involves chlorination of sodium pentachlorophenolate in the presence of HCl and anhydrous FeCl₃ at ≥95°C, followed by sulfuric acid treatment .

- Optimization : Monitor reaction completion via thin-layer chromatography (TLC) to ensure no residual particles remain. Purity is enhanced by controlling chlorine gas flow rate and maintaining high temperatures (>95°C) to minimize byproducts like polychlorinated dioxins .

- Purity Validation : Use GC-MS to detect trace impurities and IR spectroscopy to confirm functional groups. Purity thresholds ≥97% are achievable with rigorous post-synthesis washing (e.g., water/ethanol recrystallization) .

Q. How is the molecular structure of 3,3',5,5'-tetrachlorodiphenoquinone characterized, and what analytical techniques are essential?

Answer :

- Structural Confirmation : X-ray crystallography is the gold standard for resolving bond angles and steric effects (e.g., Cl substituent positioning) . For preliminary analysis, use ¹³C NMR to identify quinone carbonyl peaks (~180 ppm) and UV-Vis spectroscopy to detect π→π* transitions (λmax ~260–300 nm) .

- Supplementary Methods : Powder X-ray diffraction (PXRD) confirms crystallinity, while elemental analysis (EA) validates C/Cl stoichiometry .

Advanced Research Questions

Q. How does 3,3',5,5'-tetrachlorodiphenoquinone interact with radicals, and what mechanistic insights exist for its redox behavior?

Answer :

- Radical Adduct Formation : The compound reacts with atomic oxygen (³P) and organic radicals (e.g., alkyl/aryl) at its oxygen atoms, forming stable adducts. Kinetic studies suggest a two-electron transfer mechanism due to its high reduction potential (1.5 V vs. SHE) .

- Redox Applications : Acts as an electron acceptor in charge-transfer complexes. Cyclic voltammetry (CV) reveals reversible redox peaks at E₁/₂ = 1.45 V (vs. Ag/AgCl), making it suitable for electrochemical sensors .

Q. What contradictions exist in reported data on the compound’s stability under varying pH and temperature?

Answer :

- pH Sensitivity : Conflicting reports note decomposition in alkaline media (pH >10) via hydroxylation of the quinone ring, while acidic conditions (pH 2–6) stabilize the structure. Discrepancies arise from solvent choice (e.g., aqueous vs. organic phases) .

- Thermal Stability : Melting points vary between 166–172°C depending on crystal morphology (e.g., monoclinic vs. orthorhombic). Thermogravimetric analysis (TGA) shows decomposition onset at 220°C in air but 300°C under inert gas .

Q. How can computational modeling predict the electronic properties of 3,3',5,5'-tetrachlorodiphenoquinone for material science applications?

Answer :

- DFT Calculations : Density functional theory (DFT) predicts HOMO-LUMO gaps (~3.2 eV) and electron affinity (EA = 2.8 eV), aligning with experimental CV data. Chlorine substituents lower LUMO energy, enhancing electron-accepting capacity .

- Molecular Dynamics : Simulate interactions with polymers or nanoparticles to design conductive composites. Polarizable force fields (e.g., AMBER) model π-stacking with graphene oxide .

Methodological Challenges

Q. How can researchers resolve discrepancies in quantifying trace impurities during synthesis?

Answer :

- Multi-Technique Validation : Combine HPLC (C18 column, acetonitrile/water mobile phase) with high-resolution mass spectrometry (HRMS) to detect chlorinated byproducts (e.g., tetrachlorodibenzo-p-dioxins) .

- Standard Curves : Use certified reference materials (CRMs) for calibration, ensuring detection limits ≤0.1% .

Q. What safety protocols are critical for handling 3,3',5,5'-tetrachlorodiphenoquinone in laboratory settings?

Answer :

- PPE Requirements : Wear nitrile gloves, FFP3 respirators, and safety goggles to avoid inhalation/contact. The compound is a respiratory and skin irritant .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration. Collect >10 g quantities in heavy-metal waste containers for professional disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.